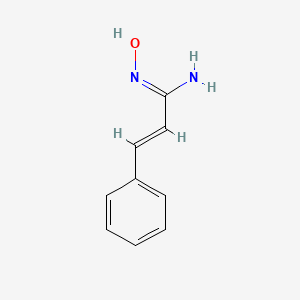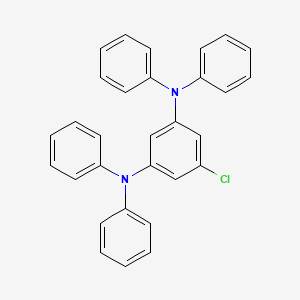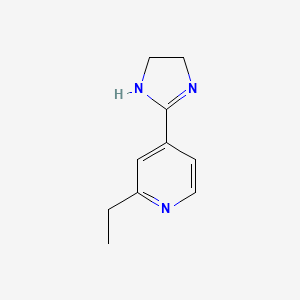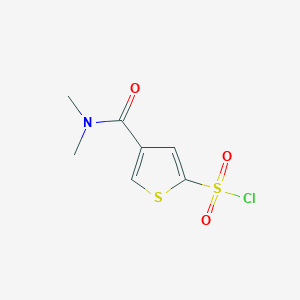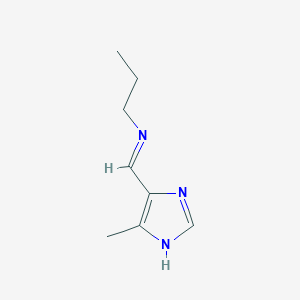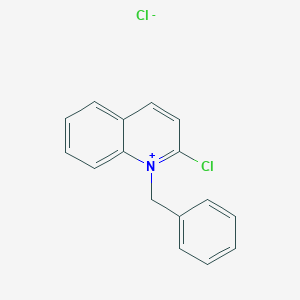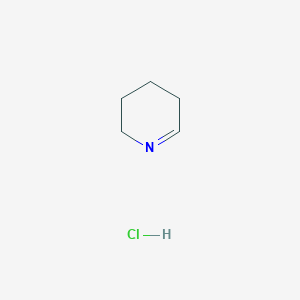
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, along with a dimethylpropan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Formation of the Amine Backbone: The dimethylpropan-1-amine backbone can be synthesized through reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the amine backbone can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-bromo-5-methoxyphenyl)(methyl)sulfane: Similar in structure but contains a sulfur atom instead of the amine group.
(3-bromo-5-methoxyphenyl)methanol: Contains a hydroxyl group instead of the amine group.
Uniqueness
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its chiral nature and the presence of both bromine and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H18BrNO |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
VCIDDSQUBPTFIQ-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)OC)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)Br)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


